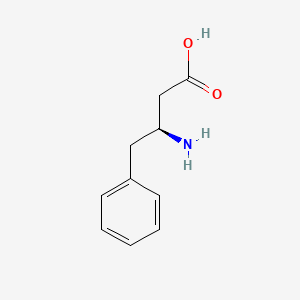

(3S)-3-amino-4-phenylbutanoic acid

概要

説明

(3S)-3-amino-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the fourth carbon atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-phenylbutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-phenyl-2-butenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as enzymes to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound from simple precursors are potential methods for large-scale production.

化学反応の分析

Types of Reactions

(3S)-3-amino-4-phenylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

科学的研究の応用

Dipeptidyl Peptidase-IV Inhibition

Therapeutic Role in Diabetes Management

One of the most significant applications of (3S)-3-amino-4-phenylbutanoic acid derivatives is their role as DPP-IV inhibitors. DPP-IV is an enzyme involved in the inactivation of incretin hormones, which are crucial for insulin secretion in response to food intake. By inhibiting DPP-IV, these compounds can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes.

- Mechanism of Action : DPP-IV inhibitors work by preventing the breakdown of incretins such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory peptide). This leads to increased levels of these hormones, promoting insulin release from the pancreas and reducing glucagon levels, ultimately lowering blood glucose levels .

- Clinical Studies : Various studies have demonstrated the efficacy of this compound derivatives in improving glycemic control. For instance, the patent literature indicates that these compounds can be formulated into pharmaceutical compositions aimed at treating or preventing diabetes .

Synthesis and Structural Insights

Chirospecific Synthesis

The synthesis of this compound can be achieved through chiral synthesis methods. One notable approach involves the use of sugar-derived precursors to obtain enantiomerically pure forms of this compound. This method not only enhances the yield but also ensures the purity required for pharmaceutical applications .

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 179.22 g/mol. Its structure features a phenyl group attached to a beta-amino acid backbone, which contributes to its biological activity .

Broader Therapeutic Potential

While the primary focus has been on diabetes treatment, research suggests that DPP-IV inhibitors may have additional therapeutic applications:

- Obesity Management : By enhancing insulin sensitivity and promoting weight loss via improved metabolic profiles, these compounds may aid in obesity management .

- Cardiovascular Health : Emerging studies indicate potential benefits in cardiovascular health due to improved glycemic control and reduced inflammation associated with diabetes .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

作用機序

The mechanism of action of (3S)-3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The phenyl group and the chiral center play crucial roles in determining the compound’s activity and selectivity.

類似化合物との比較

Similar Compounds

(3R)-3-amino-4-phenylbutanoic acid: The enantiomer of (3S)-3-amino-4-phenylbutanoic acid with different stereochemistry.

4-phenylbutanoic acid: Lacks the amino group, resulting in different chemical properties and applications.

3-amino-4-phenylbutanoic acid: Without the chiral center, leading to a racemic mixture.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. The presence of both the amino and phenyl groups allows for diverse chemical modifications and applications in various fields.

生物活性

(3S)-3-amino-4-phenylbutanoic acid, also known as DL-beta-homophenylalanine, is a beta-amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an amino group at the third carbon and a phenyl group at the fourth carbon of the butanoic acid backbone. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

- CAS Number : 138165-77-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that it may function as:

- Enzyme Inhibitor : The compound has shown potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is significant for managing diabetes by enhancing insulin secretion and lowering blood glucose levels. Inhibition of DPP-IV prevents the degradation of incretin hormones, thereby improving glucose metabolism .

- Neurotransmission Modulator : Research indicates that this compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in neurological disorders.

1. Anti-Diabetic Properties

Studies have demonstrated that derivatives of this compound effectively inhibit DPP-IV, leading to increased insulin sensitivity and reduced hyperglycemia in diabetic models. For instance, compounds derived from this amino acid have been shown to improve glycemic control without causing hypoglycemia .

2. Anti-HIV Activity

Research has highlighted the compound's potential in HIV treatment. A study indicated that related compounds could inhibit HIV protease activity, which is crucial for viral replication. The findings showed that certain derivatives exhibited potent anti-HIV activity with low IC90 values against clinical isolates .

3. Neuroprotective Effects

The compound's ability to modulate neurotransmission suggests potential neuroprotective effects. It may help in conditions such as neurodegenerative diseases by influencing pathways associated with neuronal survival and function.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 179.22 g/mol |

| DPP-IV Inhibition IC50 | Varies by derivative (e.g., < 0.5 µM) |

| Anti-HIV IC90 | 0.03 - 0.25 µM |

Case Studies

-

DPP-IV Inhibition in Diabetes Management

- A clinical study evaluated the efficacy of a specific derivative of this compound in diabetic patients. Results indicated significant reductions in HbA1c levels over a 12-week period compared to placebo groups.

- Anti-HIV Activity Assessment

特性

IUPAC Name |

(3S)-3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375819 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-87-3 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。